{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine
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Overview
Description
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is a complex organic compound featuring a pyrazole ring substituted with a trifluoromethyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The morpholine ring is then attached through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholine ring can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(piperidin-4-yl)ethyl]amine
- {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(pyrrolidin-4-yl)ethyl]amine
Uniqueness
The presence of the morpholine ring in {[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[2-(morpholin-4-yl)ethyl]amine distinguishes it from similar compounds. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1856020-53-5 |
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Molecular Formula |
C12H19F3N4O |
Molecular Weight |
292.30 g/mol |
IUPAC Name |
N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C12H19F3N4O/c1-18-9-10(11(17-18)12(13,14)15)8-16-2-3-19-4-6-20-7-5-19/h9,16H,2-8H2,1H3 |
InChI Key |
DFIQBRQXFQKQIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CNCCN2CCOCC2 |
Origin of Product |
United States |
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